N-[(3-ethyltriazol-4-yl)methyl]-5-pyridin-2-yl-1,3,4-thiadiazol-2-amine
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Overview
Description
N-[(3-ethyltriazol-4-yl)methyl]-5-pyridin-2-yl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that combines several functional groups, including a triazole ring, a pyridine ring, and a thiadiazole ring. These structural features make it a compound of interest in various fields of scientific research, particularly in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-ethyltriazol-4-yl)methyl]-5-pyridin-2-yl-1,3,4-thiadiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne. For example, 3-ethyl-1H-1,2,4-triazole can be prepared by reacting ethyl azide with propargyl alcohol under copper(I) catalysis.
Construction of the Thiadiazole Ring: The thiadiazole ring can be formed by the reaction of thiosemicarbazide with a suitable carboxylic acid derivative, such as pyridine-2-carboxylic acid, under acidic conditions.
Coupling of the Rings: The final step involves coupling the triazole and thiadiazole rings. This can be achieved by reacting the triazole derivative with the thiadiazole derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for the cycloaddition reactions and employing automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms in the triazole and thiadiazole rings, potentially leading to ring opening or hydrogenation.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are typical.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced nitrogen-containing derivatives or ring-opened products.
Substitution: Nitrated or halogenated pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[(3-ethyltriazol-4-yl)methyl]-5-pyridin-2-yl-1,3,4-thiadiazol-2-amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its heterocyclic rings are known to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, antifungal, or anticancer activities due to its ability to interact with biological macromolecules.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[(3-ethyltriazol-4-yl)methyl]-5-pyridin-2-yl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The triazole and thiadiazole rings can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity or receptor binding. The pyridine ring can participate in π-π stacking interactions, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-methyltriazol-4-yl)methyl]-5-pyridin-2-yl-1,3,4-thiadiazol-2-amine
- N-[(3-phenyltriazol-4-yl)methyl]-5-pyridin-2-yl-1,3,4-thiadiazol-2-amine
- N-[(3-ethyltriazol-4-yl)methyl]-5-pyridin-2-yl-1,3,4-thiadiazol-2-thiol
Uniqueness
N-[(3-ethyltriazol-4-yl)methyl]-5-pyridin-2-yl-1,3,4-thiadiazol-2-amine is unique due to the specific combination of its functional groups. The ethyl group on the triazole ring provides distinct steric and electronic properties, influencing its reactivity and interaction with biological targets. This makes it a valuable compound for exploring new chemical and biological phenomena.
Properties
IUPAC Name |
N-[(3-ethyltriazol-4-yl)methyl]-5-pyridin-2-yl-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N7S/c1-2-19-9(8-15-18-19)7-14-12-17-16-11(20-12)10-5-3-4-6-13-10/h3-6,8H,2,7H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAHKFRLGUOJRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CN=N1)CNC2=NN=C(S2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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